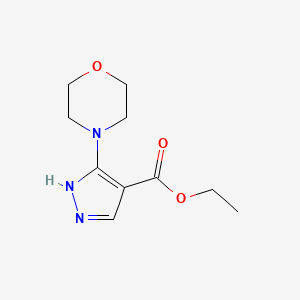
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo es un compuesto orgánico sintético que pertenece a la clase de derivados de nitro-pirrol. Este compuesto se caracteriza por la presencia de un grupo nitro unido a un anillo de pirrol, que está conectado además a un éster butanoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo normalmente implica los siguientes pasos:
Formación del anillo de pirrol: El anillo de pirrol se puede sintetizar mediante una reacción de ciclización que implica un precursor adecuado como un compuesto 1,4-dicarbonílico.
Amidación: El grupo carboxilo en el anillo de pirrol se convierte en una amida utilizando reactivos como el amoníaco o una amina.
Esterificación: El paso final implica la esterificación del grupo carboxamido con metanol en presencia de un catalizador ácido para formar el éster butanoato.
Métodos de producción industrial
La producción industrial de 4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Reactores de flujo continuo o por lotes: Estos reactores se utilizan para controlar las condiciones de reacción y optimizar el rendimiento.
Purificación: Se emplean técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.
Control de calidad: Se utilizan métodos analíticos como HPLC, RMN y espectrometría de masas para garantizar la pureza y calidad del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados nitroso u otros derivados de un estado de oxidación más alto.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitro o la porción éster.
Reactivos y condiciones comunes
Oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio, hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones suaves a moderadas.
Principales productos formados
Oxidación: Formación de derivados nitroso u otros productos oxidados.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de pirrol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo implica su interacción con objetivos y vías moleculares:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores o ácidos nucleicos, lo que lleva a la modulación de su actividad.
Vías implicadas: Puede afectar vías celulares como la transducción de señales, la expresión génica o los procesos metabólicos, lo que resulta en sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
1-metil-4-nitro-pirrol-2-carboxilato de metilo: Estructura similar pero con un grupo metilo en el anillo de pirrol.
4-nitro-1H-pirrol-2-carboxilato de metilo: Carece del grupo éster butanoato.
Unicidad
4-(4-nitro-1H-pirrol-2-carboxamido)butanoato de metilo es único debido a la presencia tanto del grupo nitro como del éster butanoato, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H13N3O5 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
methyl 4-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H13N3O5/c1-18-9(14)3-2-4-11-10(15)8-5-7(6-12-8)13(16)17/h5-6,12H,2-4H2,1H3,(H,11,15) |
Clave InChI |
REYJNWJOSHKVIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCNC(=O)C1=CC(=CN1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


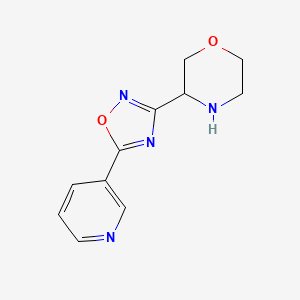
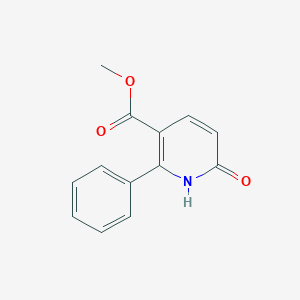
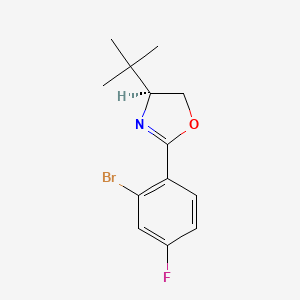
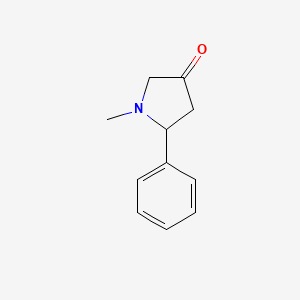
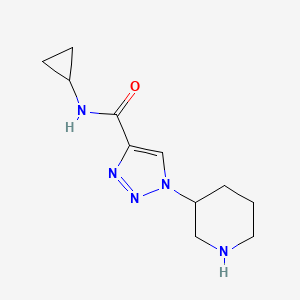
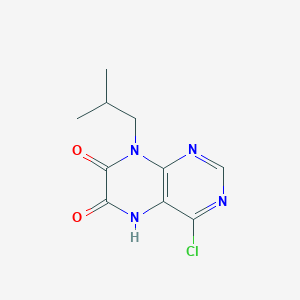
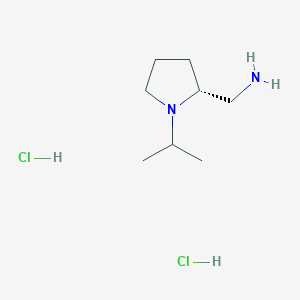
![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)





